molecular formula C6H9ClN2 B6160159 2-azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride CAS No. 2387597-36-4

2-azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride

Cat. No.: B6160159
CAS No.: 2387597-36-4
M. Wt: 144.6
InChI Key:
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Description

2-Azabicyclo[211]hexane-1-carbonitrile hydrochloride is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride typically involves an intramolecular displacement reaction. A primary alkyl chloride undergoes intramolecular displacement with tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This method allows for the preparation of the compound in a batchwise, multigram scale, delivering significant quantities of the material .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the batchwise preparation method mentioned above can be scaled up for industrial purposes. The key synthetic step involves the use of tert-butylsulfinamide and primary alkyl chloride under controlled conditions to ensure the formation of the desired bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new groups .

Scientific Research Applications

2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of bicyclic structures on biological systems.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride is unique due to the presence of the carbonitrile group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications where the carbonitrile functionality is required .

Properties

CAS No.

2387597-36-4

Molecular Formula

C6H9ClN2

Molecular Weight

144.6

Purity

95

Origin of Product

United States

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